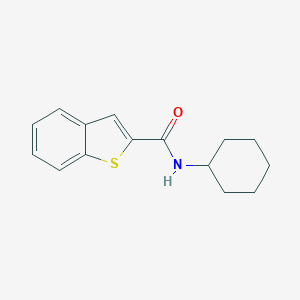
Benzothiophene-2-carboxylic acid cyclohexylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiophene-2-carboxylic acid cyclohexylamide (BTCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BTCA is a cyclic amide derivative of benzothiophene-2-carboxylic acid and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide is not fully understood. However, it has been suggested that Benzothiophene-2-carboxylic acid cyclohexylamide may act by modulating the activity of certain neurotransmitters in the brain. Specifically, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in mood regulation and pain perception.
Effets Biochimiques Et Physiologiques
Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to possess anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Benzothiophene-2-carboxylic acid cyclohexylamide has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Benzothiophene-2-carboxylic acid cyclohexylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug development. However, one limitation of Benzothiophene-2-carboxylic acid cyclohexylamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Benzothiophene-2-carboxylic acid cyclohexylamide. One area of interest is the development of Benzothiophene-2-carboxylic acid cyclohexylamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer’s disease. Additionally, further research is needed to fully understand the mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide and to identify its molecular targets in the brain. Finally, the development of more soluble derivatives of Benzothiophene-2-carboxylic acid cyclohexylamide may help to overcome some of the limitations associated with its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of Benzothiophene-2-carboxylic acid cyclohexylamide involves the reaction of benzothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction yields Benzothiophene-2-carboxylic acid cyclohexylamide as a white crystalline solid with a melting point of 221-223 °C.
Applications De Recherche Scientifique
Benzothiophene-2-carboxylic acid cyclohexylamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Propriétés
Numéro CAS |
100955-75-7 |
|---|---|
Nom du produit |
Benzothiophene-2-carboxylic acid cyclohexylamide |
Formule moléculaire |
C15H17NOS |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
N-cyclohexyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h4-6,9-10,12H,1-3,7-8H2,(H,16,17) |
Clé InChI |
QMBDXMNOEDJOFZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



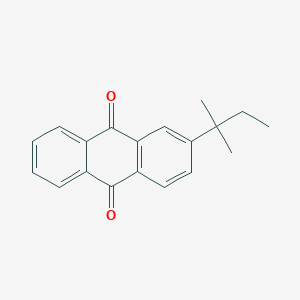
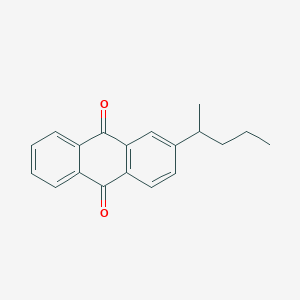
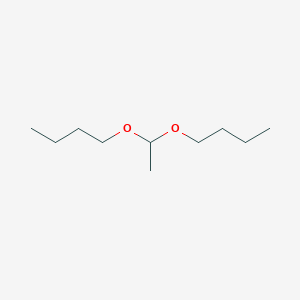
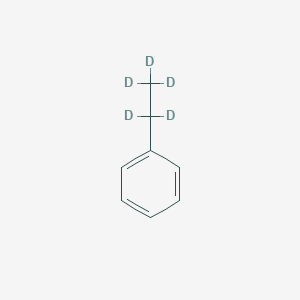
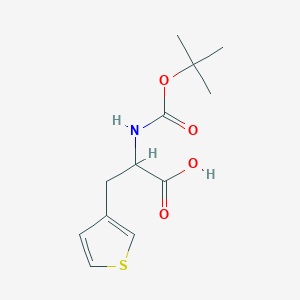
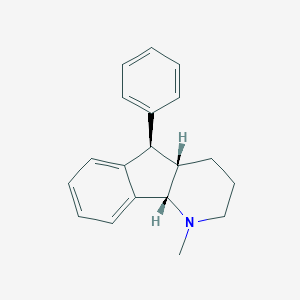
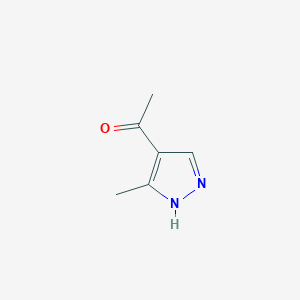
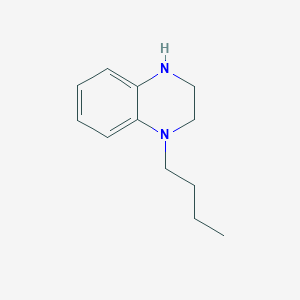
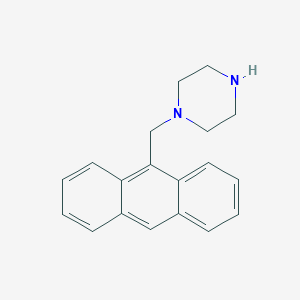
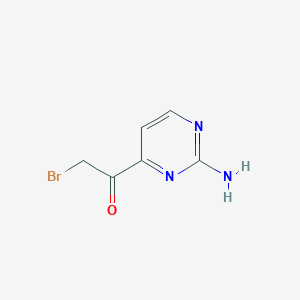
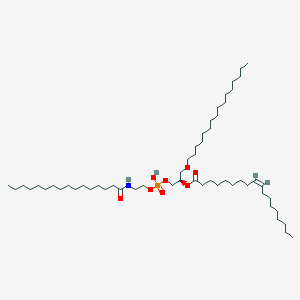
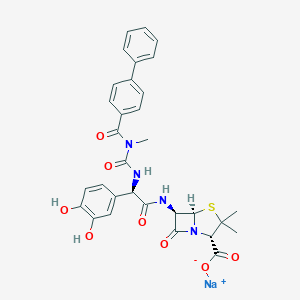
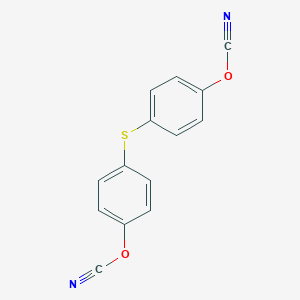
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)